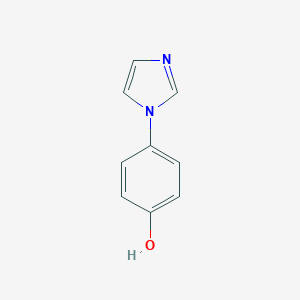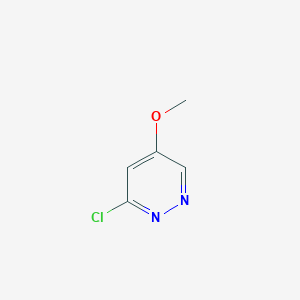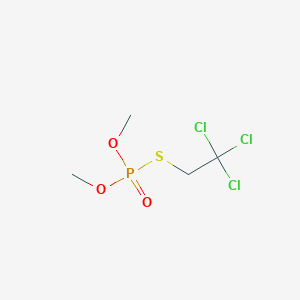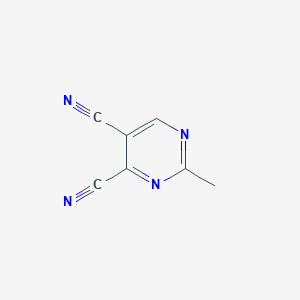
4-Amino-2-méthylisoindoline-1,3-dione
Vue d'ensemble
Description
4-Amino-2-methylisoindoline-1,3-dione is a chemical compound that is part of a broader class of isoindoline derivatives. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The papers provided do not directly discuss 4-Amino-2-methylisoindoline-1,3-dione, but they do provide insights into similar compounds, which can be useful for understanding the chemical behavior and properties of isoindoline derivatives.
Synthesis Analysis
The synthesis of isoindoline derivatives can involve cyclization reactions and molecular rearrangements. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one involves a relay compound that is chlorinated and treated with ammonia . Similarly, the synthesis of 3-(N-phthalimidomethyl)-4-amino-1,2,4-triazole-5-thione is achieved by the fusion of N-Phthaloylglycine and thiocarbohydrazide . These methods suggest that the synthesis of 4-Amino-2-methylisoindoline-1,3-dione could also involve strategic functionalization and cyclization steps.
Molecular Structure Analysis
The molecular structure of isoindoline derivatives is crucial for their properties and reactivity. The study of 3-(N-phthalimidomethyl)-4-amino-1,2,4-triazole-5-thione provides insights into the relationship between molecular structure and properties such as nonlinear optical behavior . This suggests that the molecular structure of 4-Amino-2-methylisoindoline-1,3-dione would also be important in determining its physical and chemical properties.
Chemical Reactions Analysis
Isoindoline derivatives can undergo various chemical reactions, including molecular rearrangements. For example, 3-aminoquinoline-2,4-diones can rearrange under basic conditions to form 1,4-benzodiazepine-2,5-diones . This indicates that 4-Amino-2-methylisoindoline-1,3-dione may also participate in similar rearrangements or other reactions that could be exploited for synthetic purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline derivatives can be influenced by their molecular structure. The study of 2-(7-Fluoro-3-oxo-3,4-2H-benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones shows that these compounds can be synthesized with high purity and their structures characterized by various spectroscopic methods . This suggests that similar analytical techniques could be applied to 4-Amino-2-methylisoindoline-1,3-dione to determine its purity and characterize its physical and chemical properties.
Applications De Recherche Scientifique
Synthèse pharmaceutique
Les isoindoline-1,3-diones, y compris la 4-amino-2-méthylisoindoline-1,3-dione, ont suscité un intérêt considérable en raison de leur potentiel d'utilisation en synthèse pharmaceutique . Il a été constaté qu'elles modulent le récepteur de la dopamine D3, suggérant des applications potentielles en tant qu'agents antipsychotiques .
Herbicides
Ces composés ont également été utilisés dans le développement d'herbicides . Leur structure chimique et leur réactivité uniques les rendent appropriés pour cette application.
Colorants et teintures
Les isoindoline-1,3-diones sont utilisées dans la production de colorants et de teintures . Leur nature aromatique et la présence de groupes carbonyles contribuent à leurs propriétés colorées.
Additifs pour polymères
Ces composés ont été utilisés comme additifs dans les polymères . Ils peuvent améliorer les propriétés des polymères, les rendant plus adaptés à diverses applications.
Synthèse organique
Les isoindoline-1,3-diones sont des intermédiaires importants en synthèse organique . Elles peuvent être utilisées pour construire des molécules organiques complexes, contribuant au développement de nouvelles méthodes de synthèse.
Matériaux photochromes
Ces composés ont trouvé des applications dans le développement de matériaux photochromes . Ce sont des matériaux qui changent de couleur en réponse à la lumière, et les isoindoline-1,3-diones contribuent à cette propriété.
Traitement des troubles neurologiques
Certaines isoindoline-1,3-diones ont montré un potentiel dans le traitement de troubles neurologiques comme la maladie de Parkinson et la maladie d'Alzheimer . Par exemple, un composé, YaI-01, a été évalué in vivo dans un modèle murin de parkinsonisme et a montré des résultats prometteurs .
Production chimique
Les dérivés tricycliques d'isoindoline-1,3-dione, qui présentent plusieurs cycles et des structures complexes, ont un large potentiel d'utilisation dans la production chimique <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="
Mécanisme D'action
Target of Action
The primary targets of 4-Amino-2-methylisoindoline-1,3-dione are dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing a variety of physiological functions such as mood, reward, and motor control .
Mode of Action
4-Amino-2-methylisoindoline-1,3-dione interacts with its targets, the dopamine receptors, by acting as a ligand . It binds to the allosteric binding site of the dopamine receptors, leading to changes in the receptor’s conformation and function . This interaction can modulate the receptor’s activity, potentially influencing neurological processes .
Biochemical Pathways
Given its interaction with dopamine receptors, it is likely to influencedopaminergic signaling pathways . These pathways play a key role in various neurological processes, including motor control, reward, and mood regulation .
Pharmacokinetics
In silico analysis suggests that isoindoline derivatives have good affinities and some pharmacokinetic parameters .
Result of Action
The molecular and cellular effects of 4-Amino-2-methylisoindoline-1,3-dione’s action are largely dependent on its interaction with dopamine receptors. By modulating the activity of these receptors, it can influence a variety of neurological processes . For instance, one isoindoline derivative was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model .
Orientations Futures
Future research could focus on the synthesis of new derivatives of isoindoline-1,3-dione as non-steroidal analgesics . It was revealed that 2- (phenyl (phenylimino)methyl)isoindoline-1,3-dione has a high analgesic activity, 1.6 times higher than the activity of the reference drug metamizole sodium .
Propriétés
IUPAC Name |
4-amino-2-methylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-8(12)5-3-2-4-6(10)7(5)9(11)13/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJSMQLGNZNTFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945222 | |
| Record name | 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2257-85-4 | |
| Record name | 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)
![(3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-[(2R,3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxyoxolan-3-yl]oxyoxolane-3,4-diol](/img/structure/B155655.png)





![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)



